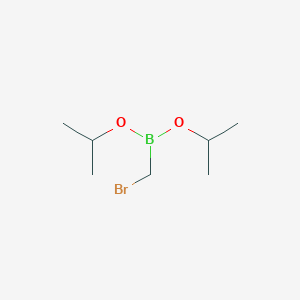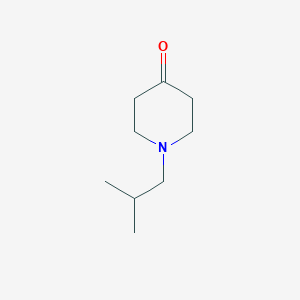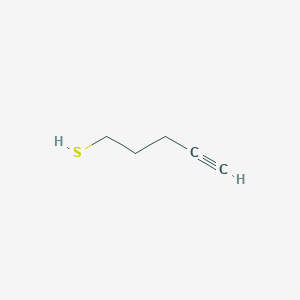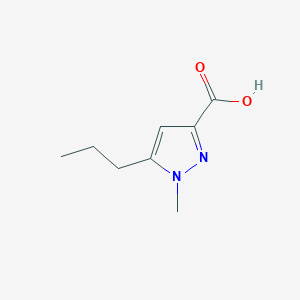
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole carboxylic acid family, which is known for its diverse applications in the field of medicinal chemistry and material science. The compound has been synthesized through various processes, including ester condensation, cyclization, and hydrolysis, starting from diethyl oxalate and 2-pentanone, achieving a total yield of 73.26% .
Synthesis Analysis
The synthesis of pyrazole carboxylic acid derivatives often involves multi-step reactions. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid is achieved through a series of reactions, including ester condensation, cyclization, and hydrolysis, with a notable yield . Similarly, other pyrazole derivatives have been synthesized using different starting materials and methods, such as the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate, which improved the yield to 97.1% .
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids is characterized by the presence of a pyrazole ring substituted with various functional groups. For example, the structural diversity of pyrazole derivatives is evident in the synthesis of coordination polymers, where semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were used to assemble with metal ions, resulting in chiral and achiral coordination polymers with distinct 1D and 2D structures . The crystal structures of these compounds are often determined using single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Pyrazole carboxylic acids undergo various chemical reactions, including functionalization reactions. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were obtained depending on the reaction conditions . These reactions are typically characterized spectroscopically, and the mechanisms can be examined theoretically .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. For example, the thermal and luminescent properties of coordination polymers derived from pyrazole carboxylic acids have been investigated, revealing higher thermal stability and interesting luminescent properties . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been attributed to small energy gaps between their frontier molecular orbitals .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : A study focused on the synthesis of pyrazole-dicarboxylate acid derivatives, revealing their coordination and crystallization properties when interacting with Cu(II), Co(II), and Zn(II) ions. This research highlights the structural versatility and potential of pyrazole derivatives for forming coordination complexes, which could be relevant for materials science and catalysis (Radi et al., 2015).
Characterization and Applications : Another study synthesized 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, characterizing it through IR, ^1HNMR, and elementary analysis. The process demonstrates the compound's relevance in synthetic organic chemistry, providing a foundation for further applications in drug development and materials science (Heng, 2004).
Theoretical and Spectral Investigations : Research combining experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, offers insights into their molecular structure and potential electronic properties. Such investigations are crucial for understanding the compound's behavior in various chemical environments (Viveka et al., 2016).
Potential Applications
Coordination Complexes and Crystal Structures : The creation of mononuclear chelate complexes from pyrazole-dicarboxylate derivatives demonstrates their potential in crafting novel molecular architectures. These complexes have implications for the development of new materials with specific magnetic, electronic, or catalytic properties (Radi et al., 2015).
Antibacterial Screening : A study on pyrazolopyridines synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, evaluating their antibacterial activities. This research suggests that certain pyrazole derivatives may possess antibacterial properties, which could be explored for pharmaceutical applications (Maqbool et al., 2014).
Corrosion Inhibition : Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in hydrochloric acid, showcasing the compound's potential in industrial applications to protect metals against corrosion. This illustrates the versatility of pyrazole derivatives beyond the realm of pure chemistry (Herrag et al., 2007).
Safety And Hazards
The compound may be corrosive to metals and harmful if swallowed . It can cause severe skin burns and eye damage . Safety precautions include not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-methyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGXAHHHNKMEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432506 | |
| Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
247583-70-6 | |
| Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



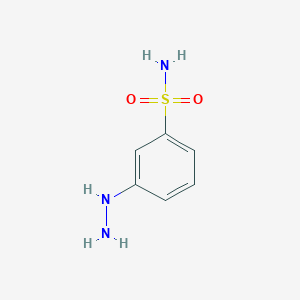
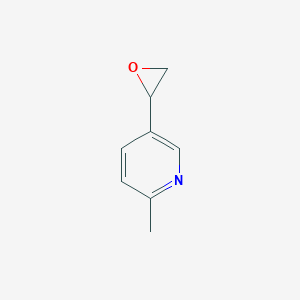
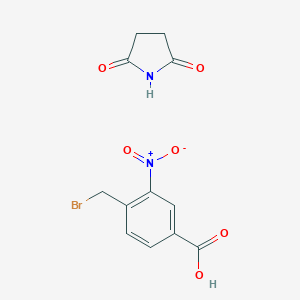





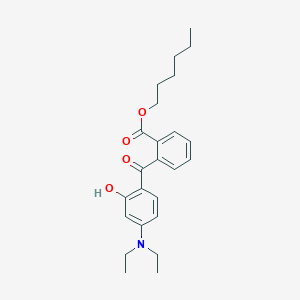
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
